1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Piperidine and Triazole Rings: The piperidine and triazole rings can be coupled through various methods, including nucleophilic substitution or transition metal-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and triazole derivatives, such as:
- 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-Propylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The presence of both the piperidine and triazole rings in the same molecule provides unique chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(1-ethylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(6-13)14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
YBHMFHGLZWECEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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